molecular formula C6H16N2 B122027 N,N-Diethylethylenediamine CAS No. 100-36-7

N,N-Diethylethylenediamine

Cat. No.: B122027
CAS No.: 100-36-7
M. Wt: 116.2 g/mol
InChI Key: UDGSVBYJWHOHNN-UHFFFAOYSA-N
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Description

N,N-Diethylethylenediamine is an organic compound characterized by its clear, colorless to light yellow liquid form and a strong ammonia-like odor. It is commonly used as a chelating agent, catalyst, and surfactant. This compound is known for forming stable complexes with metal ions, making it valuable in various industrial applications, including chemical analysis, plastics, rubber, and metal rust inhibitors .

Mechanism of Action

Mode of Action

It is known to be used in the synthesis of other compounds , suggesting it may interact with other molecules to form new compounds.

Biochemical Pathways

It is used in the synthesis of other compounds, indicating it may play a role in various chemical reactions .

Result of Action

N,N-Diethylethylenediamine has been used in the synthesis of oligonucleotides and in the development of melanin-targeted PET and single-photon emission computed tomography (SPECT) imaging agents for melanoma . This suggests that the compound may have a role in these processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to air and should be stored below +30°C . It is also classified as a flammable liquid , indicating that its stability and efficacy could be affected by exposure to heat or ignition sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylethylenediamine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of a sodium methoxide methanol solution as an acid-binding agent. This reaction is typically carried out in a high-pressure autoclave at temperatures ranging from 100 to 200 degrees Celsius and pressures between 0.52 to 1.60 MPa for 3 to 8 hours. The molar ratio of diethylamine to 2-chloroethylamine hydrochloride is usually maintained between 1:1 and 8:1 .

Industrial Production Methods: In industrial settings, this compound is produced by heating ethylenediamine with diethylamine in the presence of a suitable solvent such as toluene. The reaction mixture is then distilled and purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids: Used in neutralization reactions.

    Halogenated Organics, Phenols, Epoxides, Acid Halides: Used in substitution reactions.

    Hydrides: Used in reduction reactions.

Major Products:

Comparison with Similar Compounds

N,N-Diethylethylenediamine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of ethyl groups, which enhance its chelating ability and make it highly effective in various industrial and research applications.

Properties

IUPAC Name

N',N'-diethylethane-1,2-diamine
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InChI

InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDGSVBYJWHOHNN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16N2
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DSSTOX Substance ID

DTXSID7057606
Record name 2-Aminoethyldiethylamine
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-Diethylethylenediamine
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Vapor Pressure

2.97 [mmHg]
Record name N,N-Diethylethylenediamine
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CAS No.

100-36-7
Record name N,N-Diethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1-diethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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